3-Pyrrolidinol, 5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-, (3R,5R)-
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Overview
Description
(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol is a stilbenoid.
Scientific Research Applications
Receptor Binding Affinity and Pharmaceutical Potential
Selective Serotonin Receptor Binding : A study by (Tanaka et al., 2000) highlights the synthesis of a series of compounds including (3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol. These compounds demonstrate a high affinity for serotonin-2 (5-HT2) receptors, showing potential for treating conditions related to serotonin imbalance.
Pharmacological Profiles of 5-HT2A Receptor Antagonists : Research by (Ogawa et al., 2002) explores the pharmacological profile of (3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol. This compound is identified as a novel 5-HT2A receptor antagonist with potential for treating conditions related to this receptor, such as certain psychiatric disorders.
Other Related Research
Antibacterial Activity of Pyrrolidine Derivatives : The study by (Kim et al., 2006) discusses the synthesis of pyrrolidine derivatives with a focus on their antibacterial properties. While not directly related to the specific compound , this research provides insight into the broader potential applications of pyrrolidine-based compounds in the field of antibacterial agents.
Synthesis and Analgesic-Antiinflammatory Activities : Research by (Agudoawu & Knaus, 2000) explores the synthesis of compounds similar in structure to the compound , assessing their potential analgesic and anti-inflammatory activities. This suggests a possible application in pain and inflammation management.
Properties
Molecular Formula |
C22H29NO3 |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
(3R,5R)-5-[2-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C22H29NO3/c1-23-16-20(24)15-19(23)12-13-26-22-9-4-3-7-18(22)11-10-17-6-5-8-21(14-17)25-2/h3-9,14,19-20,24H,10-13,15-16H2,1-2H3/t19-,20-/m1/s1 |
InChI Key |
AFZLABYDOCWQBQ-WOJBJXKFSA-N |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O |
SMILES |
CN1CC(CC1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O |
Canonical SMILES |
CN1CC(CC1CCOC2=CC=CC=C2CCC3=CC(=CC=C3)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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